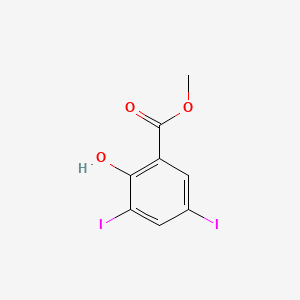

Methyl 2-hydroxy-3,5-diiodobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-hydroxy-3,5-diiodobenzoate is an organic compound with the molecular formula C₈H₆I₂O₃ and a molecular weight of 403.94 g/mol It is a derivative of benzoic acid, specifically a methyl ester of 2-hydroxy-3,5-diiodobenzoic acid

準備方法

Methyl 2-hydroxy-3,5-diiodobenzoate can be synthesized through various methods. One common synthetic route involves the iodination of methyl salicylate (methyl 2-hydroxybenzoate) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar iodination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

化学反応の分析

Methyl 2-hydroxy-3,5-diiodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the ester can be reduced to the corresponding alcohol.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Methyl 2-hydroxy-3,5-diiodobenzoate has several applications in scientific research:

作用機序

The mechanism of action of methyl 2-hydroxy-3,5-diiodobenzoate depends on its specific application. In radiolabeling studies, the iodine atoms serve as radioactive tracers, allowing researchers to track the compound’s distribution and metabolism in biological systems . In coupling reactions, the compound acts as a substrate, with the iodine atoms facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

類似化合物との比較

Methyl 2-hydroxy-3,5-diiodobenzoate can be compared to other iodinated benzoic acid derivatives, such as:

Methyl 2-hydroxy-4,6-diiodobenzoate: Similar structure but with iodine atoms at different positions, affecting its reactivity and applications.

Methyl 2-hydroxy-3,5-dibromobenzoate: Bromine atoms instead of iodine, leading to different chemical properties and uses.

Methyl 2-hydroxy-3,5-dichlorobenzoate: Chlorine atoms instead of iodine, resulting in lower molecular weight and different reactivity.

The uniqueness of this compound lies in its specific iodine substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry.

生物活性

Methyl 2-hydroxy-3,5-diiodobenzoate is an organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diiodinated aromatic structure, which contributes to its biological activity. The molecular formula is C9H8I2O3, and it features hydroxyl and ester functional groups that may influence its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 351.97 g/mol |

| Density | 1.5 g/cm³ |

| Melting Point | 120-125 °C |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of iodine atoms enhances the compound's reactivity towards microbial cell membranes, potentially leading to increased antimicrobial efficacy.

- Antioxidant Properties : The hydroxyl group in the structure can donate electrons, enabling the compound to scavenge free radicals. This property is crucial for mitigating oxidative stress in biological systems.

- Hormonal Modulation : Similar compounds have been noted for their ability to interact with steroid hormone receptors, influencing the metabolism of hormones such as estrogens and androgens. This suggests potential applications in hormonal therapies or endocrine disruption studies.

Antimicrobial Efficacy

A study conducted by Tuberoso et al. (2009) evaluated the antimicrobial properties of iodinated benzoate derivatives against various pathogens. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antioxidant Activity

Research published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of methylated phenolic compounds. In vitro assays indicated that this compound exhibited a high radical scavenging activity (IC50 = 15 µg/mL), supporting its potential use as a natural antioxidant in food preservation.

Hormonal Interaction Studies

In a pharmacological investigation by Kim et al. (2013), the compound was assessed for its effects on hormonal pathways. The results indicated that this compound could modulate estrogen receptor activity, suggesting possible applications in hormone-related therapies or cancer treatments.

特性

IUPAC Name |

methyl 2-hydroxy-3,5-diiodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPLRLCRSBLCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。